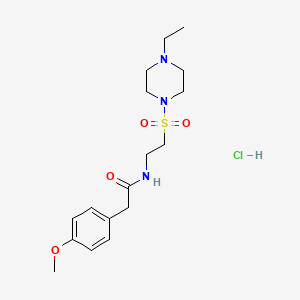

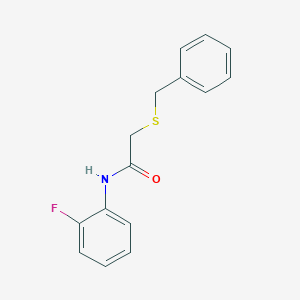

![molecular formula C9H12ClNO2 B2530467 (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride CAS No. 1642301-09-4](/img/structure/B2530467.png)

(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

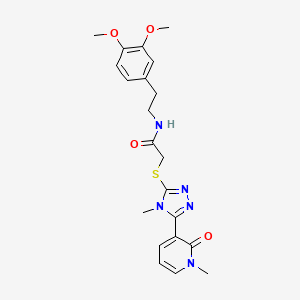

“(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H12ClNO2 . It is a compound that has been studied in various fields of research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of chalcone derivatives were designed, synthesized, and evaluated for their cytotoxic potential . Another study reported the optimization of asymmetric reduction conditions of a similar compound . The optimum reaction conditions were predicted as pH 6.20, temperature 30°C, incubation time 30h, and agitation speed 193rpm .

Molecular Structure Analysis

The molecular structure of “(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride” can be analyzed using various techniques. For instance, X-ray intensity data for a similar compound was collected at a temperature of 293K on a Rigaku XtaLAB Mini diffractometer .

Chemical Reactions Analysis

The chemical reactions involving “(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride” can be complex and varied. One study reported the use of D-optimal experimental design-based optimization in a biocatalytic asymmetric reduction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride” can be determined using various analytical techniques. For example, one study reported the physicochemical properties of a similar compound, including its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area .

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

A novel compound, 3-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole, was synthesized, characterized, and analyzed using X-ray diffraction, revealing interactions critical for its stability. This synthesis involves (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dichlorophenyl)prop‑2-en-1-one, showcasing the versatility of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine derivatives in chemical synthesis and the importance of molecular interactions in determining compound stability (Naveen et al., 2018).

Catalytic Processes and Synthesis of Chiral Amines

The (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine derivative was used in the catalytic enantioselective borane reduction of benzyl oximes, leading to the preparation of chiral amines. This process highlights the compound's utility in asymmetric synthesis, contributing to the development of chiral molecules for potential pharmaceutical applications (Huang et al., 2011).

Antimicrobial and Antifungal Activity

Synthesis of novel amides starting from (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine demonstrated significant antimicrobial and antifungal activities. This research underscores the potential of derivatives for developing new antibacterial and antifungal agents, offering a promising route for the discovery of novel therapeutics (Pejchal et al., 2015).

Asymmetric Synthesis and Medicinal Chemistry

A novel synthetic strategy employing (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine led to the high-efficiency synthesis of the isoindolobenzazepine-based lennoxamine alkaloid. This method, involving asymmetric hydrogenation, highlights the importance of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine derivatives in the asymmetric synthesis of complex molecules with potential pharmacological properties (Mirabal-Gallardo et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

(1S)-1-(1,3-benzodioxol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-3-8-9(4-7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOBQBDZUNCOGL-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)OCO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)

![6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B2530396.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2530398.png)